Benzoic acid;ethanamine
Description
Benzoic acid; ethanamine is a compound formed by the interaction of benzoic acid (C₇H₆O₂) and ethanamine (C₂H₇N). with N,N-diethylethanamine (1:1)" (CAS 941-02-6) suggest that such combinations often form salts through acid-base reactions .
Properties
CAS No. |
31000-85-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
benzoic acid;ethanamine |
InChI |
InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H,8,9);2-3H2,1H3 |
InChI Key |
WQPPYOAGCWAZEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;ethanamine typically involves the reaction between benzoic acid and ethanamine. One common method is the formation of an amide bond through a condensation reaction. This can be achieved by reacting benzoic acid with ethanamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This involves the esterification of benzoic acid followed by the reaction with ethanamine under controlled conditions . The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
Step 1: Formation of Ammonium Carboxylate
Benzoic acid reacts with ethanamine to form an ammonium carboxylate salt (C₆H₅COO⁻·⁺NH₃C₂H₅). This intermediate is stabilized by ionic interactions between the deprotonated carboxylate and protonated amine .
Step 2: Dehydration to Amide
Heating the ammonium salt induces dehydration, forming the amide bond. Acidic or dehydrating agents (e.g., P₂O₅, acetic anhydride) accelerate this step by removing water :
Reaction Optimization
Key factors influencing yield and selectivity include:
Reactant Stoichiometry
Excess ethanamine or benzoic acid improves conversion by shifting equilibrium toward product formation (Le Chatelier’s Principle). For example:
Catalysts and Additives
-
Imidazole facilitates proton transfer, enhancing reaction efficiency .
-
DCC (N,N'-dicyclohexylcarbodiimide) acts as an activating agent, converting the carboxylic acid to a reactive intermediate for faster amidation .
Temperature and Solvents
-
Optimal temperatures range from 150–170°C under microwave or reflux conditions .
-
Polar aprotic solvents (e.g., DMF) improve solubility of reactants .
Experimental Data
The following table summarizes reaction conditions and outcomes from peer-reviewed studies:
| Reactant Ratio (Acid:Amine) | Catalyst/Additive | Temperature | Yield | Source |
|---|---|---|---|---|
| 1:1.5 | None | 150°C (MW) | 80% | |
| 1:1 | Imidazole | 150°C (MW) | 92% | |
| 1:1 | DCC | RT | 75% |
Side Reactions and Byproducts
-
Esterification : Competing ester formation occurs if alcohols are present .
-
Decarboxylation : At high temperatures (>200°C), benzoic acid may decarboxylate to benzene .
Structural Confirmation
The product is characterized by:
Scientific Research Applications
Benzoic acid;ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various amides and other derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;ethanamine involves its interaction with various molecular targets. The benzoic acid part can inhibit the growth of microorganisms by disrupting their metabolic processes . The ethanamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoic Acid Derivatives with Substituted Functional Groups
Benzoic acid derivatives, such as isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester, exhibit structural modifications that alter their physicochemical properties:
Key differences:
- Substituent effects: Electron-donating groups (e.g., -OCH₃ in isovanillic acid) increase the acidity of the phenolic -OH but may reduce the carboxylic acid’s acidity compared to benzoic acid .
- Solubility: Hydroxy and methoxy groups enhance water solubility in polar solvents, whereas bulky substituents (e.g., benzoylamino) decrease solubility .
Benzoic Acid-Amine Salts
Salts formed between benzoic acid and amines vary in stability and applications:
Key differences:
- Basicity of amine : Ethanamine (pKa ~10.6) forms a less stable salt compared to tertiary amines like N,N-diethylethanamine (lower basicity but better lipid solubility) .
- Applications : Amine salts are often used to improve drug bioavailability or modify release profiles .
Biosensor Recognition of Benzoic Acid Derivatives
A yeast-based biosensor (sBAD) demonstrated that substituent position (para > ortho > meta) on benzoic acid derivatives significantly affects recognition efficiency, more than the substituent’s chemical nature . For example:
- p-Hydroxybenzoic acid (pHBA) : Strongest biosensor response.
- Benzoic acid : Moderate response due to lack of substituents.
- Isovanillic acid (meta-OH, para-OCH₃): Likely weaker recognition than pHBA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
